molecular formula C9H9ClO4 B2999953 Methyl 5-chloro-2-hydroxy-4-methoxybenzoate CAS No. 171826-80-5

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

Cat. No.: B2999953
CAS No.: 171826-80-5
M. Wt: 216.62
InChI Key: LAXDTJRDBCETGC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate (CAS 171826-80-5) is a substituted benzoate ester of interest in organic chemical research and synthesis. This compound has a molecular formula of C 9 H 9 ClO 4 and a molecular weight of 216.62 g/mol . Its structure features multiple functional groups—including a methyl ester, a phenolic hydroxyl, and a chloro substituent—making it a potential intermediate for the development of more complex molecules . As a building block, this compound can be used in various research areas, such as pharmaceutical chemistry and materials science, for constructing target structures or studying structure-activity relationships. Its specific applications are documented in patent literature concerning chemical synthesis processes . Please handle this product with appropriate care. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXDTJRDBCETGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves several synthetic routes. One common method includes the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide under heat insulation . This method is advantageous due to its high yield, low cost, and environmental friendliness.

Chemical Reactions Analysis

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Molecular Formula CAS/ID Key Properties/Applications
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate 5-Cl, 2-OH, 4-OCH₃ C₉H₉ClO₄ - High purity (>92% in analogs ); potential pharmaceutical intermediate
Methyl 5-chloro-4-hydroxy-2-methoxybenzoate 5-Cl, 4-OH, 2-OCH₃ C₉H₉ClO₄ CID 21536136 Structural isomer; hydroxyl at 4 alters solubility/reactivity
Methyl 5-chloro-2-hydroxybenzoate 5-Cl, 2-OH, 4-H C₈H₇ClO₃ 4068-78-4 Lacks methoxy group; simpler structure, lower molecular weight
Methyl 4-amino-5-chloro-2-methoxybenzoate 4-NH₂, 5-Cl, 2-OCH₃ C₉H₁₀ClNO₃ 20896-27-9 Amino group enhances nucleophilicity; used in peptidic syntheses
Methyl 5-bromo-4-chloro-2-methoxybenzoate 5-Br, 4-Cl, 2-OCH₃ C₉H₇BrClO₃ - Bromine substitution increases steric hindrance
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-NHAc, 5-Cl, 2-OCH₃ C₁₁H₁₂ClNO₄ 4093-31-6 Acetamido group improves metabolic stability; metoclopramide impurity

Functional Group Impact on Reactivity and Solubility

  • Hydroxyl vs.
  • Chlorine Substitution : The 5-chloro substituent contributes to electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to meta/para positions .
  • Amino/Acetamido Groups: In Methyl 4-amino-5-chloro-2-methoxybenzoate , the amino group enables coupling reactions (e.g., amide formation), while the acetamido group in Methyl 4-acetamido-5-chloro-2-methoxybenzoate reduces metabolic degradation.

Biological Activity

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, is being investigated for various applications in medicine and agriculture. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The presence of the chloro and methoxy groups on the benzene ring enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Insecticidal Activity

This compound has also shown promise as an insecticide. Studies suggest that it can effectively repel certain insect species, which is valuable for agricultural applications. Its insecticidal properties are attributed to its ability to disrupt normal physiological functions in insects, possibly through interference with neurotransmitter systems .

Anti-inflammatory Effects

Preliminary studies have explored the anti-inflammatory potential of this compound. The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The mechanism likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of this compound is largely attributed to its structural features:

  • Chloro Group : Enhances lipophilicity, allowing better membrane penetration.
  • Methoxy Group : Contributes to hydrogen bonding interactions with biological targets.
  • Hydroxy Group : May participate in hydrogen bonding, facilitating interactions with enzymes or receptors.

These functional groups enable the compound to interact with various biomolecules, modulating their activity and leading to observed biological effects .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Assays : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested .
  • Insect Bioassays : Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound, showcasing its potential as a natural insecticide .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in swelling and pain indicators compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameChemical FormulaAntimicrobial ActivityInsecticidal Activity
This compoundC9H9ClO4HighModerate
Methyl 4-chloro-2-methoxybenzoateC9H9ClO3ModerateLow
Ethyl 5-chloro-2-hydroxybenzoateC9H9ClO3LowNone

This table illustrates that this compound possesses superior antimicrobial activity compared to its analogs, suggesting its potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 5-chloro-2-hydroxy-4-methoxybenzoic acid using methanol under acidic catalysis. Key parameters include:
  • Temperature control : Maintain 60–70°C to balance reactivity and side-product formation.
  • Catalyst selection : Use sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • FTIR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O–H at ~3200 cm⁻¹). Compare with computed vibrational spectra for geometric optimization .
  • NMR (¹H/¹³C) : Assign signals using DEPT and HSQC:
  • Methoxy groups: δ ~3.8–4.0 ppm (¹H), ~55–60 ppm (¹³C).
  • Aromatic protons: Split patterns depend on substituent positions (e.g., para-methoxy induces deshielding) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ester groups). Reported R factor: 0.040; space group: P2₁/c .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The chloro group at position 5 acts as an electron-withdrawing moiety, activating the adjacent hydroxyl group for substitution.
  • Experimental Validation : React with alkyl halides in DMF/K₂CO₃. Monitor regioselectivity via LC-MS. Substituent effects (e.g., methoxy at position 4) sterically hinder ortho positions, directing nucleophiles to meta sites .

Q. What are the challenges in analyzing contradictory data regarding the biological activity of this compound derivatives, and what methodological approaches resolve these discrepancies?

  • Methodological Answer :
  • Data Contradictions : Conflicting reports on cytotoxicity or receptor binding may arise from:
  • Impurity artifacts : Validate compound purity via HPLC-MS (>98%).
  • Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Use systematic reviews to compare IC₅₀ values across studies. Apply multivariate regression to isolate substituent contributions to bioactivity .

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